An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate (CAS: 25662-28-6)
An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate (CAS: 25662-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-cyclopentene-1-carboxylate, with the CAS number 25662-28-6, is a cyclic alkene and a cyclopentene (B43876) derivative.[1] This colorless liquid serves as a versatile building block in organic synthesis.[2] Its utility is demonstrated in the synthesis of complex natural products and in various chemical transformations.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications, with a focus on its relevance to research and drug development.
Physicochemical Properties
Methyl 1-cyclopentene-1-carboxylate is a colorless liquid with a fruity odor.[2] It is soluble in organic solvents but sparingly soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | |
| CAS Number | 25662-28-6 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 76-78 °C at 9 mmHg | [1] |
| Density | 1.031 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4660 | [1] |
| Flash Point | 62 °C (143.6 °F) - closed cup |
Spectral Data
The structural confirmation of Methyl 1-cyclopentene-1-carboxylate is achieved through various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopy | Data | Source |
| ¹³C NMR | Spectral data available on PubChem. | [3] |
| GC-MS | NIST Number: 159461; Top Peaks (m/z): 67, 95, 126. | [3] |
| FTIR | Spectrum acquired on a Bruker Tensor 27 FT-IR (Neat). | [3] |
Synthesis
Proposed Synthetic Pathway
A likely two-step synthesis involves the formation of 1-cyclopentene-1-carboxylic acid followed by Fischer esterification.
Caption: Proposed two-step synthesis of Methyl 1-cyclopentene-1-carboxylate.
Experimental Protocol: Fischer Esterification of 1-Cyclopentene-1-carboxylic Acid (General Procedure)
This protocol is a general representation of a Fischer esterification and would require optimization for this specific substrate.[5][6]
Materials:
-
1-Cyclopentene-1-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopentene-1-carboxylic acid in an excess of anhydrous methanol (typically 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 1-cyclopentene-1-carboxylate.
-
The crude product can be purified by vacuum distillation.
Applications in Organic Synthesis
Methyl 1-cyclopentene-1-carboxylate is a valuable intermediate in the synthesis of several complex natural products and other organic molecules.
Caption: Key synthetic applications of Methyl 1-cyclopentene-1-carboxylate.
Synthesis of Pinnaic Acid and Halichlorine
Methyl 1-cyclopentene-1-carboxylate serves as a key starting material in the total synthesis of the marine alkaloids pinnaic acid and halichlorine.[1] These complex molecules exhibit interesting biological activities, and their synthesis is a significant challenge in organic chemistry.
Synthesis of Azulene Derivatives
This compound is utilized in the synthesis of azulene derivatives.[1] The reaction pathway involves the initial formation of a corresponding cyclopropanol, followed by an oxy-Cope rearrangement to construct the azulene skeleton.[1][7]
Asymmetric Oxidative Heck Reaction
Methyl 1-cyclopentene-1-carboxylate undergoes asymmetric oxidative Heck reactions with aryl boronic acids.[1] This reaction, catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex, allows for the stereoselective formation of carbon-carbon bonds, a crucial transformation in the synthesis of chiral molecules for drug development.
Biological Activity
The direct biological activity of Methyl 1-cyclopentene-1-carboxylate has not been extensively reported in the scientific literature. Its primary role in the context of drug development appears to be as a versatile building block for the synthesis of more complex, biologically active molecules. While some cyclopentane (B165970) and cyclopropane (B1198618) derivatives have been investigated for their potential as enzyme inhibitors, there is no specific data currently available for Methyl 1-cyclopentene-1-carboxylate itself.[8]
Safety Information
Methyl 1-cyclopentene-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Methyl 1-cyclopentene-1-carboxylate is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its role as a precursor to complex natural products and its utility in modern catalytic reactions underscore its importance to researchers in synthetic chemistry and drug discovery. While its own biological profile is not well-characterized, its utility as a scaffold for the construction of bioactive molecules makes it a compound of considerable interest. Further research into new synthetic applications and the biological evaluation of its derivatives could open up new avenues for this important building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6316659B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Methyl 1-cyclopentene-1-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
